molecular formula C11H14O3 B057968 3-(4-hydroxyphenyl)propyl Acetate CAS No. 80373-18-8

3-(4-hydroxyphenyl)propyl Acetate

Cat. No.: B057968
CAS No.: 80373-18-8
M. Wt: 194.23 g/mol
InChI Key: UARIKUWXCSCJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)propyl acetate is an organic compound characterized by the presence of a hydroxyphenyl group attached to a propyl acetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxyphenyl)propyl acetate typically involves the esterification of 3-(4-hydroxyphenyl)propanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows: [ \text{3-(4-Hydroxyphenyl)propanol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as immobilized enzymes can also be explored to enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-(4-hydroxyphenyl)propanoic acid.

    Reduction: Formation of 3-(4-hydroxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxyphenyl)propyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)propyl acetate involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activities and interact with cellular receptors, leading to its observed biological effects. The hydroxyphenyl group is particularly important for its antioxidant activity, as it can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)propanol: Similar structure but lacks the acetate group.

    3-(4-Hydroxyphenyl)propionic acid: Contains a carboxylic acid group instead of the acetate group.

    4-Hydroxyphenylacetic acid: Similar aromatic structure but with a different side chain.

Uniqueness: 3-(4-Hydroxyphenyl)propyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications where ester functionality is desired, such as in the synthesis of fragrances and flavoring agents.

Properties

IUPAC Name

3-(4-hydroxyphenyl)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h4-7,13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARIKUWXCSCJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001195
Record name 3-(4-Hydroxyphenyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80373-18-8
Record name Benzenepropanol, 4-hydroxy-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxyphenyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-hydroxyphenyl)propyl Acetate
Reactant of Route 2
Reactant of Route 2
3-(4-hydroxyphenyl)propyl Acetate
Reactant of Route 3
Reactant of Route 3
3-(4-hydroxyphenyl)propyl Acetate
Reactant of Route 4
Reactant of Route 4
3-(4-hydroxyphenyl)propyl Acetate
Reactant of Route 5
Reactant of Route 5
3-(4-hydroxyphenyl)propyl Acetate
Reactant of Route 6
Reactant of Route 6
3-(4-hydroxyphenyl)propyl Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.